molecular formula C17H14F2N4O2S B11073296 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4-difluorophenyl)ethanone

2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4-difluorophenyl)ethanone

Cat. No.: B11073296
M. Wt: 376.4 g/mol
InChI Key: MNBKFWPKZSIZTQ-UHFFFAOYSA-N
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Description

2-{[4-AMINO-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE is a complex organic compound with a unique structure that includes a triazole ring, a phenoxymethyl group, and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-AMINO-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Phenoxymethyl Group: This step involves the reaction of the triazole intermediate with phenoxymethyl halides under basic conditions.

    Attachment of the Difluorophenyl Group:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques to identify the best reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-{[4-AMINO-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxymethyl and difluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and appropriate solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{[4-AMINO-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Biology: It is used in biological studies to understand its interactions with various biomolecules and its effects on biological systems.

    Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities.

    Industry: It is used as an intermediate in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of 2-{[4-AMINO-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE involves its interaction with specific molecular targets. The triazole ring and phenoxymethyl group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The difluorophenyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-AMINO-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE is unique due to the presence of both the triazole ring and the difluorophenyl group, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C17H14F2N4O2S

Molecular Weight

376.4 g/mol

IUPAC Name

2-[[4-amino-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-difluorophenyl)ethanone

InChI

InChI=1S/C17H14F2N4O2S/c18-11-6-7-13(14(19)8-11)15(24)10-26-17-22-21-16(23(17)20)9-25-12-4-2-1-3-5-12/h1-8H,9-10,20H2

InChI Key

MNBKFWPKZSIZTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C(N2N)SCC(=O)C3=C(C=C(C=C3)F)F

Origin of Product

United States

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